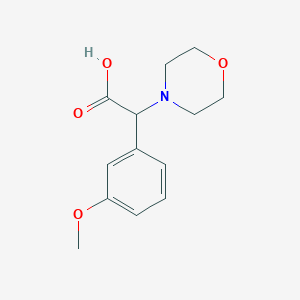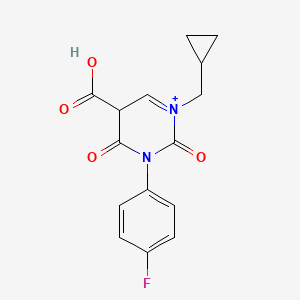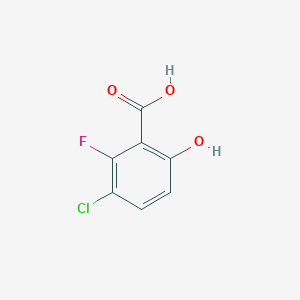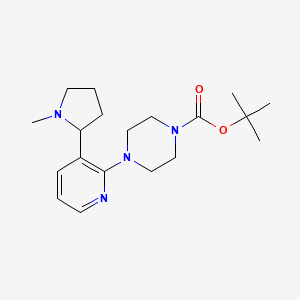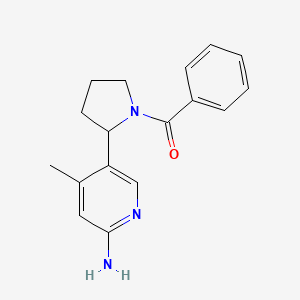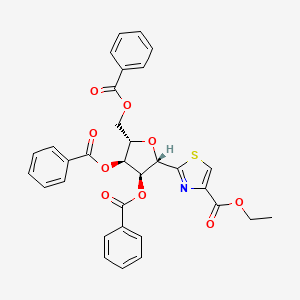
A-D-ribofuranosyl)-4-thiazolecarboxylic Acid Ethyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3,5-Tri-O-benzoyl-) is a compound that belongs to the class of benzoylated sugars. These compounds are often used as intermediates in the synthesis of nucleosides and other biologically active molecules. The benzoyl groups protect the hydroxyl groups of the sugar, making it more stable and easier to manipulate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,5-Tri-O-benzoyl-) typically involves the benzoylation of a sugar derivative. One common method is the reaction of a sugar with benzoyl chloride in the presence of a base such as pyridine. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of 2-(2,3,5-Tri-O-benzoyl-) can be scaled up by using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product .
化学反应分析
Types of Reactions
2-(2,3,5-Tri-O-benzoyl-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove the benzoyl protecting groups.
Substitution: The benzoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically results in the removal of benzoyl groups to yield the free sugar .
科学研究应用
2-(2,3,5-Tri-O-benzoyl-) has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including nucleosides and glycosides.
Biology: The compound is used in the study of carbohydrate metabolism and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of antiviral and anticancer drugs.
Industry: The compound is used in the production of various fine chemicals and pharmaceuticals
作用机制
The mechanism of action of 2-(2,3,5-Tri-O-benzoyl-) involves its role as a protecting group in chemical synthesis. The benzoyl groups protect the hydroxyl groups of the sugar, preventing unwanted side reactions. This allows for selective reactions at other positions on the molecule. The compound can be deprotected under acidic or basic conditions to yield the free sugar .
相似化合物的比较
Similar Compounds
2,3,5-Tri-O-benzoyl-β-D-ribofuranosyl: Similar in structure but with different stereochemistry.
2,3,5-Tri-O-benzoyl-α-D-arabinofuranosyl: Another benzoylated sugar with different biological properties
Uniqueness
2-(2,3,5-Tri-O-benzoyl-) is unique due to its specific arrangement of benzoyl groups, which provides distinct reactivity and stability compared to other benzoylated sugars. This makes it particularly useful in the synthesis of nucleosides and other biologically active molecules .
属性
分子式 |
C32H27NO9S |
|---|---|
分子量 |
601.6 g/mol |
IUPAC 名称 |
ethyl 2-[(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C32H27NO9S/c1-2-38-32(37)23-19-43-28(33-23)27-26(42-31(36)22-16-10-5-11-17-22)25(41-30(35)21-14-8-4-9-15-21)24(40-27)18-39-29(34)20-12-6-3-7-13-20/h3-17,19,24-27H,2,18H2,1H3/t24-,25-,26-,27-/m0/s1 |
InChI 键 |
XECDFVFKACIIQM-FWEHEUNISA-N |
手性 SMILES |
CCOC(=O)C1=CSC(=N1)[C@@H]2[C@H]([C@H]([C@@H](O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
规范 SMILES |
CCOC(=O)C1=CSC(=N1)C2C(C(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



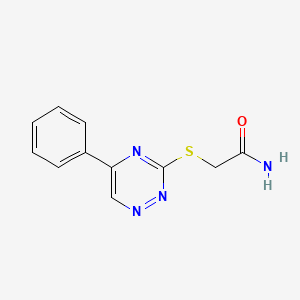
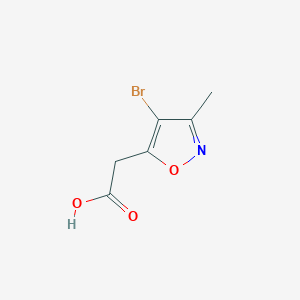
![[(3R)-1-methylpyrrolidin-3-yl] 2-cyclopentyl-2-hydroxy-2-phenylacetate](/img/structure/B11814979.png)
![Octanoic acid, 2-amino-8-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B11814995.png)
![8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B11814997.png)
